molecular formula C19H16N2O2 B3157060 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid CAS No. 845288-09-7

4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid

Cat. No.: B3157060
CAS No.: 845288-09-7
M. Wt: 304.3 g/mol
InChI Key: KSERTGUHLVIODL-UHFFFAOYSA-N
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Description

4-(5,6-Dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid is a heterocyclic compound characterized by a fused pyrrolobenzodiazepine core substituted at the 4-position with a benzoic acid moiety. This structure confers unique physicochemical properties, including enhanced water solubility due to the carboxylic acid group, which distinguishes it from other derivatives in this class.

Properties

IUPAC Name

4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(23)14-9-7-13(8-10-14)18-17-6-3-11-21(17)16-5-2-1-4-15(16)12-20-18/h1-11,18,20H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSERTGUHLVIODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid typically involves multiple steps, starting with the construction of the benzodiazepine core. One common approach is the condensation of aminobenzophenones with appropriate reagents to form the benzodiazepine ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the ring structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using continuous flow chemistry, which allows for efficient and scalable production. This method involves the continuous addition of reagents and the removal of by-products, resulting in a streamlined and cost-effective process.

Chemical Reactions Analysis

Types of Reactions: 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the effects of benzodiazepines on biological systems. In medicine, it is investigated for its potential therapeutic properties, and in industry, it is utilized in the development of new pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to GABA (gamma-aminobutyric acid) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. Additionally, it may interact with other neurotransmitter systems, contributing to its muscle relaxant and anticonvulsant effects.

Comparison with Similar Compounds

Example Compounds :

  • 5,6-Dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines substituted with heterocyclic groups (e.g., triazoles, imidazoles) .
  • Compound 1a (broad-spectrum antifungal agent): IC₅₀ = 0.03–0.1 µg/mL against dermatophytes .
  • Structural Differences :
    • Antifungal derivatives often feature heterocyclic substituents (e.g., triazoles) at the 4- or 5-positions, whereas the target compound has a benzoic acid group .
  • Pharmacological Profile: Mechanism: Inhibition of squalene epoxidase (non-azole mechanism), avoiding cross-resistance with azole antifungals . Efficacy: Compound 1a showed 100% survival in guinea pig dermatophytosis models at 25 mg/kg .
  • Key Contrast : The benzoic acid group may reduce antifungal potency compared to heterocyclic substituents, as seen in structure-activity relationship (SAR) studies .
Feature 4-Benzoic Acid Derivative Heterocyclic Antifungal Derivatives
Substituent Type Carboxylic acid Triazoles, imidazoles
Antifungal Target Not reported Squalene epoxidase
In Vivo Efficacy Not tested 100% survival at 25 mg/kg

Critical Analysis of Structural and Functional Relationships

  • Positional Effects : Substitution at the 4-position (benzoic acid) versus 5-position (aroyl/heterocyclic groups) dramatically alters biological activity. For example, 5-substituted derivatives are optimized for analgesic or antifungal effects, while 4-substituted compounds may prioritize solubility .
  • Heterocycles: Increase lipophilicity and target affinity, critical for antifungal activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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